molecular formula C19H22N2O4S B4677415 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid

5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid

Cat. No. B4677415
M. Wt: 374.5 g/mol
InChI Key: GGNZPXAEJRGZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid, also known as AMTEMA, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool. AMTEMA is a thienyl derivative of the commonly used amino acid, glutamate, and is structurally similar to the neurotransmitter, kainic acid. In

Mechanism of Action

5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid binds to the ligand-binding domain of kainate receptors, causing a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium. This influx of cations leads to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).
Biochemical and Physiological Effects:
This compound has been shown to induce neuronal cell death in a dose-dependent manner, likely due to the excessive activation of kainate receptors and the resulting excitotoxicity. This compound has also been shown to induce seizures in animal models, which is consistent with the known role of kainate receptors in epilepsy. However, this compound has also been shown to have neuroprotective effects in some models of ischemia and traumatic brain injury, suggesting that its effects may be context-dependent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid as a research tool is its high potency and selectivity for kainate receptors. This allows for precise manipulation of kainate receptor activity without affecting other glutamate receptor subtypes. However, one limitation is its potential for inducing excitotoxicity and neuronal cell death, which must be carefully controlled in experimental settings.

Future Directions

There are several future directions for research on 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid. One area of interest is the role of kainate receptors in neurological and psychiatric disorders such as epilepsy, schizophrenia, and depression. This compound may be a useful tool for studying the function of kainate receptors in these disorders and for developing new therapeutic interventions. Another area of interest is the development of novel compounds that target kainate receptors with greater selectivity and fewer side effects than this compound. Finally, research on the biochemical and physiological effects of this compound may lead to a better understanding of the mechanisms underlying excitotoxicity and neuronal cell death.

Scientific Research Applications

5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has been used as a research tool to study the function of kainate receptors, which are a subtype of ionotropic glutamate receptors that are involved in excitatory neurotransmission. This compound is a selective agonist for the GluK1 and GluK2 subunits of kainate receptors, and has been shown to activate these receptors with high potency and efficacy. This compound has also been used to study the role of kainate receptors in synaptic plasticity, learning, and memory.

properties

IUPAC Name

5-[[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-14-12(2)26-19(21-15(22)10-7-11-16(23)24)17(14)18(25)20-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNZPXAEJRGZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 2
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 3
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 6
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid

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